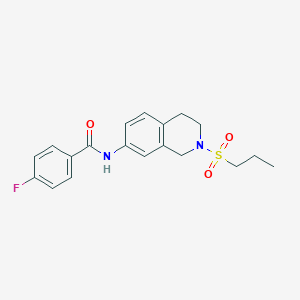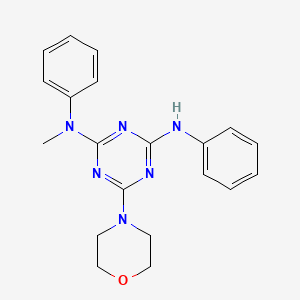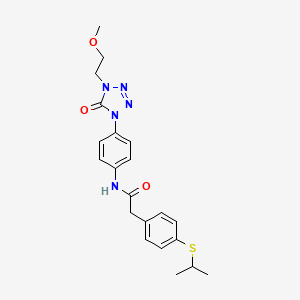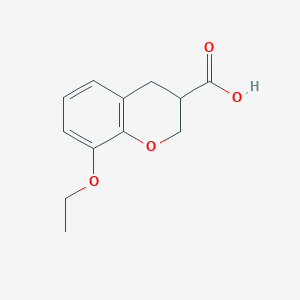
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate, also known as MCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCC is a cyclopropane derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate is not well understood, but it is believed to act as an alkylating agent, reacting with various nucleophiles such as DNA, proteins, and enzymes. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antitumor, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to inhibit the replication of various viruses, including HIV-1, herpes simplex virus, and influenza virus. This compound has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
実験室実験の利点と制限
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized using different methods and can be stored for long periods without significant degradation. This compound can also be used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry and organic synthesis. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
For the study of Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate include the development of new methods for its synthesis, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
合成法
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate can be synthesized using different methods, including the reaction of cyclopropane carboxylic acid with chlorosulfonylmethyl chloride in the presence of a base. The reaction yields this compound as the product, which can be purified using various techniques such as column chromatography. Other methods of synthesis include the reaction of cyclopropane carboxylic acid with thionyl chloride followed by the reaction with chloromethylsulfenyl chloride.
科学的研究の応用
Methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds with potential therapeutic applications. This compound has also been used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives. In materials science, this compound has been used as a precursor for the preparation of metal-organic frameworks.
特性
IUPAC Name |
methyl (1R,2R)-2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRGMHUZCLABJ-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)


![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)
![4-{[(2-Methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B2394367.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)
![2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2394373.png)
![(4-morpholinophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2394374.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2394377.png)
